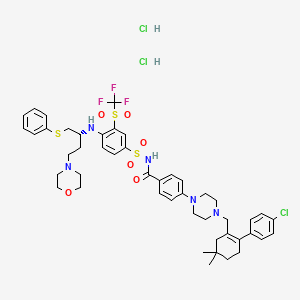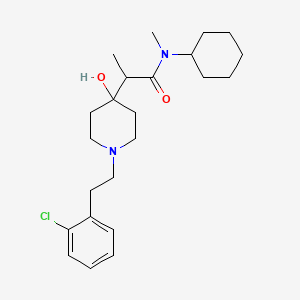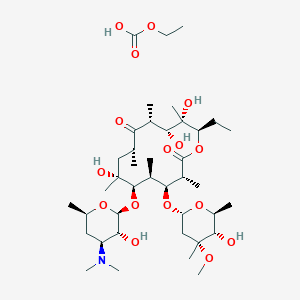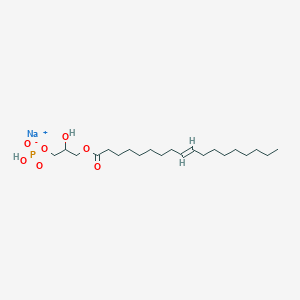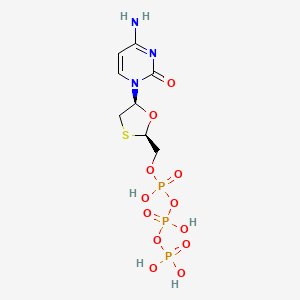
Lamivudine Triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lamivudine Triphosphate is the active metabolite of Lamivudine, a synthetic nucleoside analogue. Lamivudine is primarily used as an antiretroviral medication to treat HIV and chronic hepatitis B infections. The triphosphate form of Lamivudine is crucial for its antiviral activity, as it inhibits viral DNA synthesis by incorporating itself into the viral DNA chain, leading to chain termination .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lamivudine is synthesized through a multi-step process that involves the formation of its nucleoside analogue. The synthesis typically starts with the preparation of the oxathiolane ring, followed by the attachment of the cytosine base. The final step involves the phosphorylation of Lamivudine to form Lamivudine Triphosphate. This phosphorylation is carried out intracellularly by cellular kinases .
Industrial Production Methods
Industrial production of Lamivudine involves large-scale chemical synthesis followed by purification processes. The synthesis is optimized for high yield and purity, and the final product is subjected to rigorous quality control measures to ensure its efficacy and safety .
Análisis De Reacciones Químicas
Types of Reactions
Lamivudine Triphosphate undergoes several types of chemical reactions, including:
Phosphorylation: The conversion of Lamivudine to its triphosphate form.
Incorporation into DNA: This compound is incorporated into viral DNA by reverse transcriptase, leading to DNA chain termination
Common Reagents and Conditions
The phosphorylation of Lamivudine to form this compound is facilitated by cellular kinases in the presence of ATP. The incorporation into viral DNA occurs under physiological conditions within infected cells .
Major Products Formed
The major product formed from the incorporation of this compound into viral DNA is a terminated DNA chain, which prevents further viral replication .
Aplicaciones Científicas De Investigación
Lamivudine Triphosphate has several scientific research applications, including:
Antiviral Research: It is extensively studied for its efficacy in inhibiting HIV and hepatitis B virus replication
Cancer Research: Recent studies suggest that Lamivudine may sensitize cancer cells to chemotherapy and prevent the reactivation of hepatitis B virus during cancer treatment.
Neurodegenerative Diseases: Research indicates that Lamivudine may have protective effects against neurodegenerative disorders such as Alzheimer’s disease by inhibiting retrotransposon activity.
Mecanismo De Acción
Lamivudine Triphosphate exerts its antiviral effects by inhibiting the reverse transcriptase enzyme of HIV and the polymerase enzyme of hepatitis B virus. The triphosphate form is incorporated into the viral DNA, leading to chain termination and preventing further viral replication. This mechanism involves the competitive inhibition of natural nucleotides and the incorporation of the analogue into the growing DNA chain .
Comparación Con Compuestos Similares
Similar Compounds
Zidovudine (AZT): Another nucleoside reverse transcriptase inhibitor used to treat HIV.
Tenofovir: A nucleotide analogue used to treat HIV and hepatitis B.
Emtricitabine: A nucleoside reverse transcriptase inhibitor similar to Lamivudine
Uniqueness
Lamivudine Triphosphate is unique in its high efficacy and low toxicity profile compared to other nucleoside analogues. It is well-tolerated and can be used in combination with other antiretroviral agents to enhance therapeutic outcomes .
Propiedades
Número CAS |
143188-53-8 |
|---|---|
Fórmula molecular |
C8H14N3O12P3S |
Peso molecular |
469.20 g/mol |
Nombre IUPAC |
[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H14N3O12P3S/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15)/t6-,7+/m0/s1 |
Clave InChI |
YLEQMGZZMCJKCN-NKWVEPMBSA-N |
SMILES isomérico |
C1[C@H](O[C@H](S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
SMILES canónico |
C1C(OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



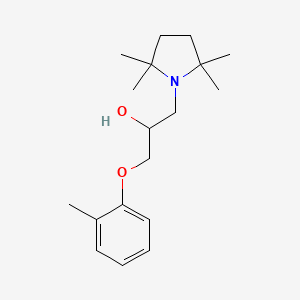
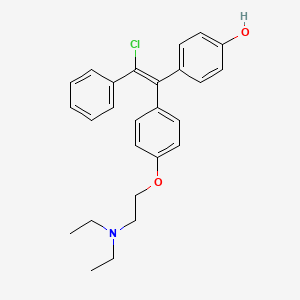
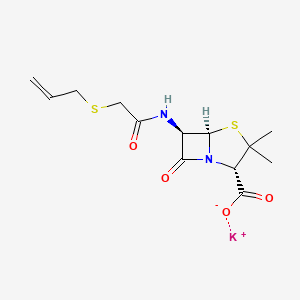

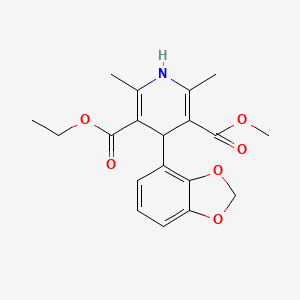
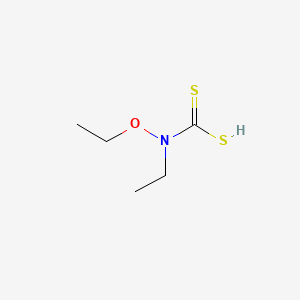

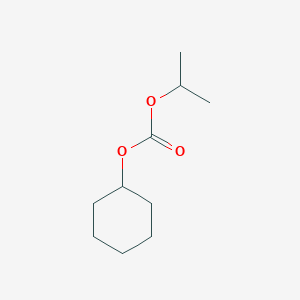
![[3-Acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate](/img/structure/B10858624.png)
